9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Overview
Description
9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, commonly known as FPOQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOQ belongs to the class of quinolines and has a unique molecular structure that makes it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of FPOQ is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth and proliferation. Additionally, FPOQ has been shown to modulate certain neurotransmitter systems in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FPOQ has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. Additionally, FPOQ has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of FPOQ for lab experiments is its unique molecular structure, which makes it a promising candidate for further research. However, the synthesis of FPOQ is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility for certain researchers.
Future Directions
There are several future directions for research on FPOQ, including further investigation of its anticancer and neuroprotective properties, as well as its potential applications in other fields such as drug discovery and materials science. Additionally, the development of more efficient and cost-effective synthesis methods for FPOQ may make it more accessible for researchers and facilitate further exploration of its potential applications.
Scientific Research Applications
FPOQ has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. Studies have shown that FPOQ exhibits significant activity against certain cancer cell lines and has potential as an anticancer agent. Additionally, FPOQ has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
9-(3-fluorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-11-3-1-2-10(6-11)12-8-17(20)19-14-9-16-15(7-13(12)14)21-4-5-22-16/h1-3,6-7,9,12H,4-5,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGWSDGUHODSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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